molecular formula C19H38O3 B3052154 Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester CAS No. 38940-91-9

Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester

Cat. No.: B3052154
CAS No.: 38940-91-9
M. Wt: 314.5 g/mol
InChI Key: UNOAFRLZQCJROS-UHFFFAOYSA-N
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Description

This compound is a branched ester derivative of propanoic acid, featuring two 2-ethylhexyl groups: one attached via an ether linkage at the 3rd carbon and another as an ester group. Such bifunctional modifications enhance its lipophilicity, making it suitable for applications requiring solubility in non-polar matrices (e.g., plasticizers, coatings) .

Properties

IUPAC Name

2-ethylhexyl 3-(2-ethylhexoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-5-9-11-17(7-3)15-21-14-13-19(20)22-16-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOAFRLZQCJROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCCC(=O)OCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498680
Record name 2-Ethylhexyl 3-[(2-ethylhexyl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38940-91-9
Record name 2-Ethylhexyl 3-[(2-ethylhexyl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Industrial Applications

1.1 Plasticizer in Polymers

One of the primary applications of propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester is as a plasticizer in the production of polymers. Plasticizers are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The use of this ester allows for improved processing characteristics and enhances the mechanical properties of polymeric materials .

1.2 Coatings and Sealants

This compound is also utilized in coatings and sealants due to its ability to improve adhesion properties and flexibility. It is particularly effective in waterproofing applications where it enhances the hydrophobic nature of surfaces, thereby increasing resistance to moisture and environmental degradation .

1.3 Additive in Asphalt

In asphalt applications, this compound serves as an additive that modifies the surface characteristics of aggregates. This modification improves bonding between asphalt and aggregates, reducing water-induced stripping of asphalt binders .

Health and Safety Considerations

2.1 Toxicological Profile

The toxicological assessments indicate that while this compound can cause skin irritation upon contact, it does not exhibit significant systemic toxicity from dermal exposure at typical usage levels. Studies have shown that no carcinogenic effects were observed in long-term animal studies .

2.2 Regulatory Status

As with many industrial chemicals, this compound is subject to regulatory scrutiny. It has been reviewed under various chemical safety frameworks to ensure compliance with health and environmental safety standards .

Case Studies and Research Findings

Study Focus Findings
Skin Irritation Study Evaluated dermal toxicity on miceNo significant abnormalities; identified NOAEL at high doses
Asphalt Application Study Examined effects on asphalt bondingEnhanced bonding properties; reduced moisture-related degradation
Plasticizer Effectiveness Study Assessed performance in polymer blendsImproved flexibility and mechanical strength in polyvinyl chloride (PVC) formulations

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohols and acids, which can then interact with various biological molecules . These interactions can modulate biological pathways and exert specific effects .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Ethylhexyl 3-Mercaptopropionate (CAS 50448-95-8)
  • Structure : Replaces the ether-linked 2-ethylhexyl group in the target compound with a thiol (-SH) group.
  • Properties : Higher polarity due to the thiol group, leading to distinct applications in flavorings (FEMA 4588) .
Propanoic Acid, 2-Hydroxy-, 2-Ethylhexyl Ester (CAS not specified)
  • Structure : Features a hydroxyl (-OH) group at the 2nd carbon instead of an ether linkage.
  • Properties: Increased hydrogen bonding capacity reduces volatility; used in cosmetics and coatings.
2-Ethylhexyl p-Methoxycinnamate (CAS 5466-77-3)
  • Structure : Aromatic substitution (p-methoxycinnamate) instead of aliphatic ether.
  • Properties: UV-absorbing properties make it a common sunscreen agent.
Propanoic Acid, 3-(Trimethoxysilyl)-, 2-Ethylhexyl Ester
  • Structure : Incorporates a trimethoxysilyl group for silane coupling.
  • Applications : Used in adhesives and sealants due to its ability to crosslink with silica-based substrates .

Physicochemical and Toxicological Comparison

Compound CAS Number Molecular Formula Key Properties Toxicity Profile
Target Compound Not explicitly listed C₁₉H₃₈O₃ High lipophilicity; low water solubility Data insufficient; inferred low irritation potential
2-Ethylhexyl 3-Mercaptopropionate 50448-95-8 C₁₁H₂₂O₂S Thiol reactivity; flavoring agent (FEMA 4588) Potential sensitization
2-Ethylhexyl p-Methoxycinnamate 5466-77-3 C₁₈H₂₆O₃ UV absorption; sunscreen agent Endocrine disruption concerns
Propanoic Acid, 2-Hydroxy-, 2-Ethylhexyl Ester Not specified C₁₁H₂₂O₃ Moderate volatility; cosmetic applications Local irritation (no systemic toxicity)

Biological Activity

Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester (CAS number 38940-91-9) is an ester compound with a molecular formula of C19H38O3 and a molecular weight of 314.51 g/mol. This compound is part of a broader class of 2-ethylhexyl esters, which are commonly used in various industrial applications, including cosmetics and food products. Understanding its biological activity is crucial for assessing its safety and potential health effects.

  • Molecular Formula: C19H38O3
  • Molecular Weight: 314.51 g/mol
  • CAS Number: 38940-91-9

Toxicological Profile

  • Acute Toxicity : The acute oral toxicity of propanoic acid esters has been evaluated, indicating low toxicity levels. For instance, studies report median lethal doses (LD50) greater than 2000 mg/kg in rats, suggesting that the compound poses minimal acute risk upon ingestion .
  • Repeated Dose Toxicity : A 28-day repeated oral dose toxicity study indicated no significant adverse effects at doses up to 1000 mg/kg body weight per day. No clinical signs of toxicity were observed, and there were no significant differences in body weights or blood chemistry between treated and control groups .
  • Skin Irritation and Sensitization : Non-guideline skin irritation studies showed no sensitization reactions in rabbits when exposed to various concentrations of the compound. These findings suggest that the compound is unlikely to cause significant skin irritation or sensitization in humans .
  • Developmental Toxicity : The hydrolysis product of this ester, 2-ethylhexanol (2-EH), has been associated with developmental toxicity in animal studies. While the parent compound itself did not show significant developmental effects at high doses, the potential for 2-EH to cause skeletal retardations at lower doses raises concerns about its use during pregnancy .

Metabolism

The metabolism of propanoic acid esters generally involves hydrolysis by carboxylesterases, leading to the formation of fatty acids and alcohols such as 2-EH. Studies indicate rapid absorption and distribution within the body, primarily targeting the liver and kidneys, with a significant portion excreted unchanged in urine within 72 hours .

Case Study: Skin Sensitization Assessment

A study conducted on various 2-ethylhexyl esters demonstrated that these compounds did not induce skin sensitization in animal models when tested under OECD guidelines. This indicates a favorable safety profile for topical applications .

Research Findings on Developmental Effects

Research highlighted that while propanoic acid esters themselves may not exhibit severe developmental toxicity, their hydrolysis products can pose risks. The NOAEL for developmental toxicity associated with 2-EH was identified at approximately 130 mg/kg body weight per day . This underscores the importance of evaluating both the parent compound and its metabolites in toxicological assessments.

Summary Table of Biological Activity

Biological EffectObservationsReference
Acute ToxicityLD50 > 2000 mg/kg
Repeated Dose ToxicityNOAEL = 1000 mg/kg; no adverse effects observed
Skin IrritationNo sensitization reactions in animal studies
Developmental ToxicityPotential risks from hydrolysis product (2-EH)

Q & A

Q. What are the optimized synthetic routes for producing Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester with high purity?

Methodological Answer: The compound can be synthesized via acid-catalyzed esterification. A typical protocol involves reacting 3-[(2-ethylhexyl)oxy]propanoic acid with 2-ethylhexanol using sulfuric acid as a catalyst. Key steps include:

  • Reaction Conditions: Maintain a molar ratio of 1:1.2 (acid:alcohol) at 110–120°C for 6–8 hours under reflux.
  • Purification: Post-reaction neutralization (e.g., sodium bicarbonate wash), followed by vacuum distillation (boiling point ~250°C at 760 mmHg) to isolate the ester. Purity (>98%) can be confirmed via gas chromatography (GC) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 0.8–1.6 ppm for ethylhexyl chain protons, δ 4.0–4.2 ppm for ester oxygen-linked CH₂ groups) .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) to confirm molecular ion [M⁺] at m/z 186.2912 (C₁₁H₂₂O₂) .
  • Infrared (IR) Spectroscopy: Peaks at ~1740 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O ester linkage) .

Q. How can researchers experimentally determine key physical properties such as solubility and stability?

Methodological Answer:

  • Solubility: Use shake-flask method in solvents (e.g., hexane, ethanol) at 25°C, quantified via UV-Vis spectroscopy or gravimetric analysis.
  • Stability: Accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this ester in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in polar aprotic solvents) to assess hydrolysis rates.
  • Example: MD simulations of ester cleavage in basic media align with experimental hydrolysis data (e.g., half-life ~48 hours at pH 12) .

Q. What strategies resolve contradictions in reported toxicity data (e.g., local irritation vs. systemic effects)?

Methodological Answer:

  • In Vivo Studies: Conduct OECD 407-compliant 28-day repeated dose toxicity tests in rodents. Measure biomarkers (e.g., IL-6 for inflammation) and histopathology.
  • In Vitro Alternatives: Use 3D epidermal models (EpiDerm™) to assess dermal irritation, reducing animal use.
  • Note: Evidence from analogous esters shows local irritation predominates at high doses (≥500 mg/kg), while systemic effects require prolonged exposure .

Q. What are the metabolic pathways of this ester in biological systems, and how can they be tracked?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹⁴C-labeled ester to trace metabolites via scintillation counting.
  • LC-MS/MS Analysis: Identify phase I metabolites (e.g., hydrolyzed propanoic acid derivatives) and phase II conjugates (glucuronides).
  • Findings: In rat models, >90% of the ester is excreted as 2-ethylhexanol-glucuronide within 24 hours .

Q. How does stereochemistry influence the compound’s interactions in catalytic systems?

Methodological Answer:

  • Chiral Chromatography: Use Chiracel OD-H column to separate enantiomers (if applicable).
  • Kinetic Resolution: Compare reaction rates with chiral catalysts (e.g., lipase B from Candida antarctica).
  • Case Study: Racemic mixtures show 20% lower catalytic efficiency in esterase-mediated hydrolysis than enantiopure forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester
Reactant of Route 2
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Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester

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